REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:32][CH:33]([F:35])[F:34])=[C:6]([C:8]2[N:9]=[C:10]([N:25]3[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]3)[S:11][C:12]=2[NH:13][C:14]([C:16]2[CH:17]=[N:18][N:19]3[CH:24]=[CH:23][CH:22]=[N:21][C:20]=23)=[O:15])[CH:7]=1.[CH3:36][NH:37][CH2:38][CH2:39][C:40]#[N:41].C(O)(=O)C.C([BH3-])#N>C(Cl)Cl.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:32][CH:33]([F:35])[F:34])=[C:6]([C:8]2[N:9]=[C:10]([N:25]3[CH2:26][CH2:27][CH:28]([N:37]([CH2:38][CH2:39][C:40]#[N:41])[CH3:36])[CH2:29][CH2:30]3)[S:11][C:12]=2[NH:13][C:14]([C:16]2[CH:17]=[N:18][N:19]3[CH:24]=[CH:23][CH:22]=[N:21][C:20]=23)=[O:15])[CH:7]=1
|
Name
|
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C=1N=C(SC1NC(=O)C=1C=NN2C1N=CC=C2)N2CCC(CC2)=O)OC(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
CNCCC#N
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cyanoborohydride
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were successively added
|
Type
|
CUSTOM
|
Details
|
After flushing with MeOH
|
Type
|
WASH
|
Details
|
the product was eluted with 2M ammonia in MeOH
|
Type
|
CUSTOM
|
Details
|
The resulting yellow glass was purified by MDAP (Method 1)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow glass
|
Type
|
CUSTOM
|
Details
|
After flushing with MeOH
|
Type
|
WASH
|
Details
|
the product was eluted with 2M ammonia in MeOH
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C=1N=C(SC1NC(=O)C=1C=NN2C1N=CC=C2)N2CCC(CC2)N(C)CCC#N)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |